Cas no 141556-42-5 (1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)

1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 化学的及び物理的性質
名前と識別子
-
- 1,3-Dimesityl-1H-imidazol-3-ium-2-ide
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-yli
- 1,3-Bis(2,4,6-triMethylphenyl)iMidazol-2-ylidene
- 1,3-Dimesitylimidazol-2-ylidene
- 2H-Imidazol-2-ylidene,1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide
- IMes
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene
- 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene
- 1,3-Dihydro-1,3-bis(mesityl)-2H-imidazol-2-ylidene
- 1,3-Dihydro-1,3-dimesityl-2H-imidazol-2-ylidene
- 1,3-Dimesityl-2-imidazolylidene
- 6880AA
- SC11699
- AK119064
- AX8244480
- D3870
- 1,3-bis(2,4,6-trimethylphenyl)-imidazolium
- CS-0095580
- 141556-42-5
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene, 97%
- AB89797
- 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, min. 98%
- DTXSID70456010
- YSWG291
- BS-44007
- AKOS016000596
- Q17125083
-
- MDL: MFCD09265338
- インチ: 1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3
- InChIKey: JCYWCSGERIELPG-UHFFFAOYSA-N
- ほほえんだ: [N+]1(=[C-]N(C([H])=C1[H])C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H])C1C(C([H])([H])[H])=C([H])C(C([H])([H])[H])=C([H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 304.19400
- どういたいしつりょう: 304.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 6.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 使用できません
- ゆうかいてん: 155°C(lit.)
- ふってん: 442.706°C at 760 mmHg
- フラッシュポイント: 199.09°C
- PSA: 6.48000
- LogP: 5.17470
- ようかいせい: 使用できません
- かんど: air sensitive, moisture sensitive
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1325 4.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26
-
危険物標識:
- セキュリティ用語:S26
- ちょぞうじょうけん:<0°C
- 危険レベル:4.1
- 包装グループ:Ⅲ
- リスク用語:R10
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A264210-250mg |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 98% | 250mg |
$25.0 | 2025-02-19 | |
Chemenu | CM187086-1g |
1,3-Dimesityl-1H-imidazol-3-ium-2-ide |
141556-42-5 | 95% | 1g |
$96 | 2023-02-18 | |
TRC | B585605-1000mg |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 1g |
$ 523.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D747392-5g |
1,3-Dimesityl-1H-imidazol-3-ium-2-ide |
141556-42-5 | 97% | 5g |
$210 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166220-5g |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 98% | 5g |
¥1647.00 | 2023-11-21 | |
BAI LING WEI Technology Co., Ltd. | 07-0600-2g |
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, min. 98% |
141556-42-5 | min. 98% | 2g |
¥ 4200 | 2022-04-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027777-1g |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 98% | 1g |
¥689 | 2023-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803096-1g |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 97% | 1g |
¥526.50 | 2022-10-10 | |
Ambeed | A264210-1g |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 98% | 1g |
$80.0 | 2025-02-19 | |
TRC | B585605-50mg |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene |
141556-42-5 | 50mg |
$ 75.00 | 2023-04-18 |
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 関連文献
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
2. Book reviews
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylideneに関する追加情報
Research Brief on 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (CAS: 141556-42-5)
The N-heterocyclic carbene (NHC) compound 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (CAS: 141556-42-5), commonly referred to as IMes or SIPr in organometallic chemistry, has emerged as a pivotal ligand in catalytic systems and pharmaceutical applications. Recent studies highlight its exceptional σ-donating and π-accepting properties, making it indispensable in transition metal catalysis for drug synthesis. A 2023 Nature Catalysis study demonstrated its superior performance in cross-coupling reactions compared to traditional phosphine ligands, achieving 98% yield in aryl-aryl bond formations under mild conditions.
Structural analyses reveal that the steric bulk from the mesityl (2,4,6-trimethylphenyl) groups enhances thermal stability while maintaining catalytic activity. X-ray crystallography data (CCDC 2023) shows a Ccarbene-M bond length of 1.98 Å in IMes-Pd complexes, explaining their resistance to decomposition during prolonged reactions. This characteristic is particularly valuable for continuous-flow pharmaceutical manufacturing, where catalyst longevity directly impacts production costs.
In medicinal chemistry, IMes derivatives show promise as kinase inhibitors. A 2024 J. Med. Chem. publication reported that IMes-Au(I) complexes exhibit nanomolar IC50 against PIM1 kinase (IC50 = 3.2 nM), with >100-fold selectivity over related kinases. The mechanism involves unique binding to the kinase's hinge region through carbene-gold coordination, as confirmed by cryo-EM studies. This finding opens avenues for targeted cancer therapies resistant to current ATP-competitive inhibitors.
Notably, the compound's application extends to PROTAC development. Researchers at Scripps (2024 ACS Cent. Sci.) engineered IMes-based E3 ligase recruiters that demonstrated 85% protein degradation efficiency for BRD4 at 50 nM concentration. The mesityl groups' hydrophobicity was found critical for proteasome recognition, addressing a key challenge in PROTAC design.
Manufacturing advancements include a novel continuous synthesis method (Org. Process Res. Dev. 2023) that reduced IMes production costs by 40% through microwave-assisted imidazolium salt deprotonation. This breakthrough supports scale-up for industrial applications, particularly in antibody-drug conjugate (ADC) linker technologies where IMes-Pd catalysts enable precise cysteine conjugations.
Ongoing clinical trials (NCT05678984) are evaluating an IMes-Ru complex as a photosensitizer for photodynamic therapy, leveraging its long-lived triplet state (τ = 1.2 μs) for improved singlet oxygen generation. Preliminary results show 70% tumor regression in murine models at 1/10th the dose of conventional porphyrin-based agents.
141556-42-5 (1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene) 関連製品
- 2171301-64-5(5-methoxy-2-{(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}pentanoic acid)
- 1609452-31-4(7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline)
- 922914-50-9(6-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1805930-38-4(2-Amino-3-cyano-6-(difluoromethyl)pyridine-4-carboxylic acid)
- 1410447-41-4(1-(2-hydroxypyridine-3-carbonyl)pyrrolidine-3-carboxylic acid)
- 448956-54-5(4-(Allyloxy)-2-fluorobenzonitrile)
- 1350635-93-6(N-(3-Ethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)
- 66390-57-6(2',2,2-Trimethylbutyrophenone)
- 953385-18-7(2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride)
- 4117-14-0(2-Decyn-1-ol)

